

Technical Monograph: N-(4-Butylphenyl)acetamide

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Compound of Interest

Compound Name: *N*-(4-Butylphenyl)acetamide

CAS No.: 3663-20-5

Cat. No.: B1266013

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Structure-Activity Profile, Synthesis, and Functional Applications

Executive Summary

N-(4-Butylphenyl)acetamide (CAS: 3663-20-5), also known as 4'-butylacetanilide, represents a critical structural scaffold in both materials science and medicinal chemistry.[1] As a lipophilic derivative of acetanilide, it serves as a model compound for studying the hydrophobic effects on amide bond stability and drug-receptor interactions.[1] Furthermore, in organic synthesis, it functions as a pivotal intermediate—specifically as a protected amine species—allowing for regioselective electrophilic aromatic substitutions (such as nitration) essential for the production of liquid crystal mesogens and benzimidazole-based pharmaceuticals.[1]

This guide provides a rigorous analysis of its physicochemical properties, a validated synthesis protocol, and its role in advanced chemical engineering.[1]

Molecular Architecture & Physicochemical Profile[1]

The molecule consists of an acetamide moiety attached to a phenyl ring para-substituted with a butyl chain.[1][2] This amphiphilic structure—possessing a polar hydrogen-bonding head group

and a hydrophobic tail—dictates its solubility profile and utility in creating supramolecular assemblies.[1]

Table 1: Physicochemical Specifications

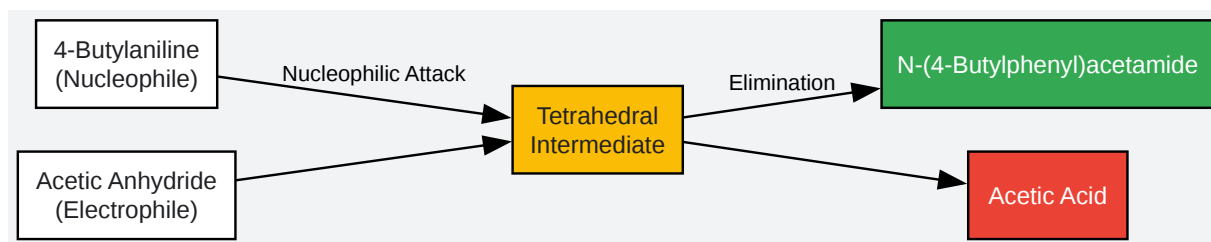
Property	Value	Metric/Observation
IUPAC Name	N-(4-Butylphenyl)acetamide	-
Common Synonyms	4'-Butylacetanilide; p-Butylacetanilide	-
CAS Registry Number	3663-20-5	Verified Identifier
Molecular Formula	C ₁₂ H ₁₇ NO	-
Molecular Weight	191.27 g/mol	-
Melting Point	103–105 °C	Sharp transition indicates high purity [1]
LogP (Octanol/Water)	3.30	High lipophilicity compared to acetanilide (LogP ~1.[1][2]16)
Solubility	Ethanol, DMSO, Chloroform	Sparsely soluble in water

Synthetic Pathways & Process Optimization

The synthesis of **N-(4-Butylphenyl)acetamide** is classically achieved via nucleophilic acyl substitution.[1] While acetyl chloride can be used, acetic anhydride is the preferred reagent for laboratory and pilot-scale operations due to milder reaction conditions, lack of corrosive HCl byproducts, and easier handling.[1]

Mechanistic Pathway[1]

The reaction proceeds through the nucleophilic attack of the 4-butylaniline nitrogen lone pair onto the carbonyl carbon of acetic anhydride, forming a tetrahedral intermediate.[1] This collapses to expel acetate as the leaving group.[1]



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Figure 1: Nucleophilic acyl substitution mechanism for the acetylation of 4-butylaniline.

Validated Experimental Protocol

Objective: Synthesis of **N-(4-Butylphenyl)acetamide** (Target: >95% Yield).

Reagents:

- 4-Butylaniline (1.0 eq)[1][3]
- Acetic Anhydride (1.2 eq)[1]
- Solvent: Glacial Acetic Acid (optional) or solvent-free (neat)
- Catalyst: None required (autocatalytic) or Zn dust (trace)[1]

Step-by-Step Methodology:

- Charge: In a round-bottom flask equipped with a magnetic stir bar, introduce 4-butylaniline (e.g., 15 g, 0.1 mol).
- Addition: Slowly add acetic anhydride (12.3 g, 0.12 mol) dropwise over 15 minutes.
 - Note: The reaction is exothermic.[1] If running on a larger scale (>50g), use an ice bath to maintain temperature <60°C during addition to prevent impurity formation.[1]
- Reaction: Heat the mixture to 70°C for 60 minutes.
 - Validation: Monitor via TLC (Ethyl Acetate/Hexane 1:3).[1] Disappearance of the aniline spot (lower Rf) confirms conversion.[1]

- Quench & Crystallization: Pour the reaction mixture into 500 mL of ice-cold water with vigorous stirring. The product will precipitate immediately as a white solid.[1]
- Purification:
 - Filter the solid using a Buchner funnel.[1]
 - Recrystallization (Critical Step): Dissolve the crude solid in minimum boiling ethanol (95%).[1] Allow to cool slowly to room temperature, then refrigerate. This ensures the removal of any unreacted amine or di-acetylated byproducts.[1]
- Drying: Dry the crystals in a vacuum oven at 60°C for 4 hours.

Expected Yield: 90–95% Appearance: White crystalline needles.[1]

Analytical Characterization

To ensure the integrity of the synthesized compound for research applications, the following spectral signatures must be verified.

Proton NMR (¹H-NMR)

Solvent: CDCl₃, 400 MHz

Shift (δ , ppm)	Multiplicity	Integration	Assignment
7.40	Doublet (J=8.5 Hz)	2H	Aromatic protons (ortho to amide)
7.15	Doublet (J=8.5 Hz)	2H	Aromatic protons (meta to amide)
7.05	Broad Singlet	1H	N-H (Amide proton)
2.58	Triplet	2H	Benzylic -CH ₂ -
2.16	Singlet	3H	Acetyl -CH ₃
1.58	Multiplet	2H	Butyl -CH ₂ - (C2)
1.35	Multiplet	2H	Butyl -CH ₂ - (C3)
0.92	Triplet	3H	Terminal -CH ₃

IR Spectroscopy (FT-IR)

- 3290 cm⁻¹: N-H stretch (secondary amide).[1]
- 1660 cm⁻¹: C=O stretch (Amide I band) – Diagnostic for acetanilides.[1]
- 1540 cm⁻¹: N-H bend (Amide II band).[1]
- 2950–2850 cm⁻¹: Aliphatic C-H stretching (Butyl chain).[1]

Functional Applications & Research Utility

Regioselective Synthesis (The "Protection" Strategy)

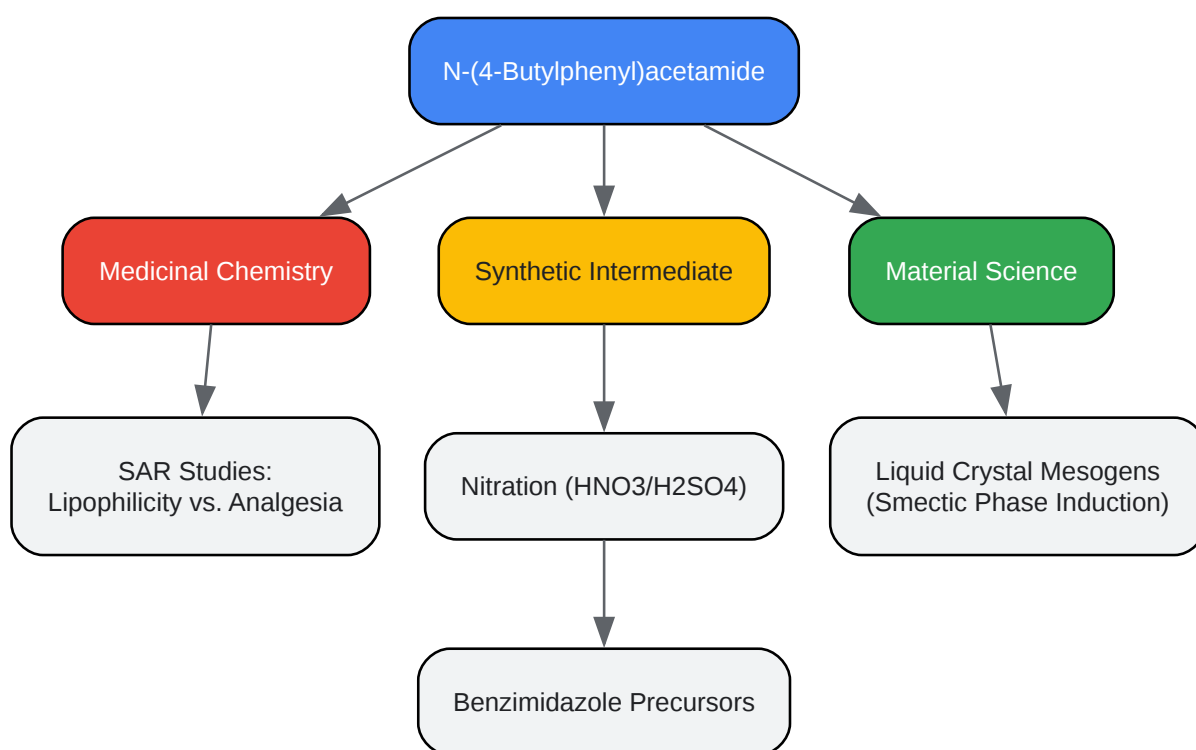
The primary industrial utility of **N-(4-butylphenyl)acetamide** is as a protected intermediate.[1] Direct nitration of 4-butylaniline leads to oxidation and tar formation.[1] Acetylation deactivates the ring slightly (relative to the free amine) but directs the incoming electrophile to the ortho position (relative to the nitrogen) via steric and electronic guidance.[1]

- Workflow: 4-Butylaniline → 4'-Butylacetanilide → 2-Nitro-4-butylacetanilide → 2-Nitro-4-butylaniline.[1]

- End Goal: This pathway is essential for synthesizing benzimidazole derivatives used in anthelmintics and high-performance polymers [2].[1]

Liquid Crystal Engineering

4'-Butylacetanilide serves as a mesogenic core analog.[1] While the amide bond introduces hydrogen bonding that can destabilize nematic phases compared to esters or imines (like MBBA), it is used to study smectic phase induction.[1] The lateral hydrogen bonding between amide groups promotes layered structures (Smectic A/C phases) in longer alkyl chain derivatives.[1]



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Figure 2: Strategic application map for **N-(4-Butylphenyl)acetamide** in drug design and materials engineering.[1]

References

- Stenutz, R. (2023).[1] Data for **N-(4-butylphenyl)acetamide**. Stenutz.eu.[1] Available at: [\[Link\]](#)[1]

- PrepChem. (n.d.).^[1] Synthesis of 4-n-butyl-acetanilide. PrepChem.com.^[1] Available at: [\[Link\]](#)
- National Center for Biotechnology Information. (2023).^[1] PubChem Compound Summary for CID 90165, Acetamide, N-(4-butoxyphenyl)- (Structural Analog Reference). PubChem.^[1]^[2] Available at: [\[Link\]](#)^[1]

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Sources

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- 2. Acetamide, N-(4-butoxyphenyl)- | C₁₂H₁₇NO₂ | CID 90165 - PubChem [\[pubchem.ncbi.nlm.nih.gov\]](https://pubchem.ncbi.nlm.nih.gov)
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